molecular formula C15H17ClFNO B7635783 (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide

(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide

Cat. No. B7635783
M. Wt: 281.75 g/mol
InChI Key: IBOGZAZZGXXGNJ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called GABA transaminase (GABA-T). It is a synthetic compound that has shown promising results in scientific research for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide involves the inhibition of GABA-T, which is an enzyme that breaks down GABA in the brain. By inhibiting GABA-T, (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide increases the levels of GABA in the brain, which helps to reduce neuronal excitability. This mechanism of action is similar to that of other anti-epileptic drugs such as valproic acid and vigabatrin.
Biochemical and Physiological Effects
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has been shown to increase the levels of GABA in the brain, which has several biochemical and physiological effects. It helps to reduce neuronal excitability, which can prevent seizures in epilepsy patients. It also has anxiolytic and anti-addictive effects, which makes it a potential candidate for the treatment of anxiety and addiction disorders.

Advantages and Limitations for Lab Experiments

(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-T, which makes it a valuable tool for studying the role of GABA in various neurological disorders. It also has good bioavailability and can be administered orally, which makes it easy to use in animal studies.
However, there are also some limitations to using (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide in lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. It is also relatively expensive compared to other GABA-T inhibitors, which may limit its use in some studies.

Future Directions

There are several future directions for the research on (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide. One potential direction is to study its efficacy in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective GABA-T inhibitors that can be used in combination with (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide for enhanced therapeutic effects.
Conclusion
In conclusion, (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide is a synthetic compound that has shown promising results in scientific research for the treatment of various neurological disorders. Its mechanism of action involves the inhibition of GABA-T, which increases the levels of GABA in the brain and reduces neuronal excitability. (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide, which may lead to the development of new and improved treatments for neurological disorders.

Synthesis Methods

(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide can be synthesized by reacting 3-chloro-4-fluoroaniline with cyclohexylisocyanate in the presence of a catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide. The synthesis of (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide is a complex and multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. This makes (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide a potential candidate for the treatment of epilepsy, which is characterized by abnormal neuronal excitability.

properties

IUPAC Name

(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO/c16-13-10-11(6-8-14(13)17)7-9-15(19)18-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOGZAZZGXXGNJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide

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